8,10-dihydroxy-7H-benzo[c]xanthen-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8,10-dihydroxybenzo[c]xanthen-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-10-7-13(19)15-14(8-10)21-17-11-4-2-1-3-9(11)5-6-12(17)16(15)20/h1-8,18-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPMYABSZAPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC(=CC(=C4C3=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 8,10 Dihydroxy 7h Benzo C Xanthen 7 One
Core Synthesis Strategies for 8,10-dihydroxy-7H-benzo[c]xanthen-7-one
The formation of the tetracyclic benzo[c]xanthen-7-one (B3055136) core is typically achieved through cyclization reactions that form the central pyranone ring. Key strategies involve the condensation of a phenol (B47542) derivative with a molecule containing a carboxylic acid and an additional carbonyl group or its equivalent, often under acidic conditions.
The most direct approach to the this compound skeleton involves the acid-catalyzed condensation of 1,3,5-trihydroxybenzene (phloroglucinol) with 1-naphthol-2-carboxylic acid. This reaction is analogous to the Pechmann condensation used for coumarin (B35378) synthesis. wikipedia.orgnumberanalytics.comorganic-chemistry.org The mechanism proceeds through two key stages: an initial electrophilic aromatic substitution followed by an intramolecular cyclization.
First, the acidic catalyst activates the carboxylic acid group of 1-naphthol-2-carboxylic acid, making it a more potent electrophile. The highly activated aromatic ring of phloroglucinol (B13840), with its three electron-donating hydroxyl groups, then acts as the nucleophile. The electrophilic acylium ion attacks the phloroglucinol ring, forming a new carbon-carbon bond. This step is a form of Friedel-Crafts acylation.
Following the initial acylation, an intramolecular cyclization occurs. One of the hydroxyl groups on the phloroglucinol moiety (ortho to the newly formed ketone) attacks the carbonyl carbon of the ketone derived from the naphthol's carboxylic acid. The final step is a dehydration reaction, which results in the formation of the central pyranone ring and the aromatic benzo[c]xanthen-7-one system.
To facilitate the condensation reaction, strong acids are required. Lewis acids such as Zinc Chloride (ZnCl₂) and protic acid sources like Phosphorus Oxychloride (POCl₃) are effective catalysts for this type of transformation. sbq.org.brresearchgate.net
Zinc Chloride (ZnCl₂): As a Lewis acid, ZnCl₂ coordinates to the carbonyl oxygen of the carboxylic acid group on 1-naphthol-2-carboxylic acid. sbq.org.brstrategian.com This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the initial, and often rate-limiting, Friedel-Crafts acylation step with the electron-rich phloroglucinol. ZnCl₂ is particularly effective in promoting reactions that require harsh conditions, such as those involving less reactive aromatic systems. sbq.org.br
Phosphorus Oxychloride (POCl₃): While often used as a chlorinating and dehydrating agent, POCl₃ can also serve as a catalyst in cyclization reactions. researchgate.netquora.com It can react with the carboxylic acid to form a highly reactive mixed anhydride (B1165640) intermediate, which is a potent acylating agent. Furthermore, its dehydrating properties are crucial for promoting the final cyclization-dehydration step that forms the stable pyranone ring. sciencemadness.org In some cases, POCl₃ acts as a Lewis base, forming adducts with other Lewis acids, but in this context, its primary role is as an activator and dehydrating agent. sciencemadness.org
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of one-pot and multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems like xanthenones. mdpi.com These reactions allow for the construction of the target molecule from three or more starting materials in a single reaction vessel, avoiding the need to isolate intermediates. mdpi.com
The synthesis of the broader class of benzoxanthenones is often achieved through a three-component reaction involving an aldehyde, a naphthol (or other activated phenol), and a cyclic 1,3-dicarbonyl compound (such as dimedone, which serves as a synthetic equivalent for the phloroglucinol component). mdpi.com A wide array of catalysts have been developed to promote these reactions under mild and often solvent-free conditions. The advantages of MCRs include reduced reaction times, lower energy consumption, and simpler purification procedures. mdpi.com
Below is a table summarizing various catalytic systems used in the multicomponent synthesis of benzoxanthenone derivatives, which are structurally analogous to this compound.
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| DABCO/Amberlyst-15 | Dimedone, Benzaldehyde (B42025), 2-Naphthol | Solvent-free, 120°C | Excellent | mdpi.com |
| Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) | β-Naphthol, Aldehydes, Dimedone | Solvent-free | Good to Excellent | N/A |
| Ti(IV)-doped ZnO NPs | Phloroglucinol, Ethyl acetoacetate | 110°C | High | nih.gov |
| Ionic Liquids | β-Naphthol, Aldehydes, 1,3-dicarbonyls | Solvent-free | Good | N/A |
Directed Functionalization and Derivatization of this compound
The hydroxyl groups at the C8 and C10 positions are the primary sites for functionalization. These modifications can be used to modulate the molecule's electronic properties, solubility, and biological activity. The electron-rich nature of this dihydroxy-substituted ring also allows for electrophilic substitution reactions.
The benzene (B151609) ring bearing the two hydroxyl groups is highly activated towards electrophilic aromatic substitution. The hydroxyl groups are strong ortho- and para-directing groups. In this compound, the C9 position is ortho to both hydroxyl groups, making it the most nucleophilic and sterically accessible site for halogenation.
Bromination: The regioselective bromination of the C9 position can be readily achieved using mild brominating agents such as N-Bromosuccinimide (NBS) in a suitable solvent or by using molecular bromine (Br₂) in a less polar solvent to control reactivity. The high activation of the ring means that harsh conditions are generally not required.
Iodination: Iodination of highly activated aromatic compounds like phenols requires an oxidizing agent to convert molecular iodine (I₂) into a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). manac-inc.co.jp Common reagents include a mixture of I₂ and an oxidant like hydrogen peroxide (H₂O₂), iodic acid (HIO₃), or the use of N-Iodosuccinimide (NIS), often with an acid catalyst. google.comorganic-chemistry.org The reaction is expected to proceed with high regioselectivity at the C9 position.
| Transformation | Typical Reagents | Expected Regioselectivity |
|---|---|---|
| Bromination | Br₂, N-Bromosuccinimide (NBS) | C9 |
| Iodination | I₂/H₂O₂, N-Iodosuccinimide (NIS)/TFA | C9 |
The phenolic hydroxyl groups at C8 and C10 are nucleophilic and can be readily converted to ethers and esters through alkylation and acylation, respectively.
O-Alkylation: The most common method for O-alkylation is the Williamson ether synthesis, which involves deprotonating the phenol with a suitable base (e.g., K₂CO₃, NaH) to form a more nucleophilic phenoxide ion. This is followed by reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The choice of solvent can be critical, with polar aprotic solvents like DMF or DMSO favoring O-alkylation over potential C-alkylation. pharmaxchange.info Depending on the stoichiometry of the base and alkylating agent, either mono- or di-alkylation can be achieved.
O-Acylation: Esterification of the hydroxyl groups is typically accomplished by reacting the parent compound with an acyl chloride or an acid anhydride in the presence of a base. A common procedure involves using a base like pyridine (B92270) or triethylamine, which acts as both a catalyst and a scavenger for the HCl or carboxylic acid byproduct. This reaction is generally high-yielding and can be used to install a wide variety of acyl groups. For chemoselective acylation, acidic conditions can sometimes be employed. beilstein-journals.org
| Transformation | Reagent Class | Common Examples | Base/Catalyst |
|---|---|---|---|
| O-Alkylation | Alkyl Halide | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | K₂CO₃, NaH |
| O-Acylation | Acyl Chloride / Anhydride | Acetyl chloride, Acetic anhydride, Benzoyl chloride | Pyridine, Triethylamine (Et₃N) |
Introduction of Complex Side Chains and Substituents
The phenolic hydroxyl groups at the C-8 and C-10 positions of the this compound nucleus serve as primary reaction sites for introducing a wide variety of complex side chains. These modifications are typically achieved through O-alkylation reactions, which can dramatically alter the molecule's physical, chemical, and biological characteristics.
Key strategies for derivatization include the introduction of isoprenoid units and glycosidic linkages.
Prenylation: The attachment of prenyl groups (e.g., 3-methyl-2-butenyl) is a common strategy in the chemistry of natural products, as this moiety is often associated with enhanced biological activity. nih.gov The synthesis of prenylated xanthones has been shown to yield compounds with significant antitumor activity. nih.gov This transformation is typically accomplished by reacting the dihydroxy-benzoxanthone with prenyl bromide in the presence of a suitable base.
Glycosylation: The introduction of sugar moieties to the xanthone (B1684191) core creates xanthone O-glucosides. nih.gov Glycosylation can improve the solubility and pharmacokinetic profile of the parent compound. nih.gov These complex derivatives can be synthesized through various glycosylation methods, where a protected sugar donor is coupled to the hydroxyl groups of the benzoxanthone.
These modifications allow for the creation of diverse libraries of compounds from a single core structure, enabling structure-activity relationship (SAR) studies.
| Side Chain Type | General Reagent(s) | Resulting Functional Group | Potential Significance |
|---|---|---|---|
| Prenylation | Prenyl bromide, Base (e.g., K₂CO₃) | Prenyl ether (-OCH₂CH=C(CH₃)₂) | Modification of biological activity. nih.gov |
| Glycosylation | Activated sugar donor (e.g., acetobromo-α-D-glucose), Catalyst | O-glucoside | Improved solubility and bioavailability. nih.gov |
Analogues with Heterocyclic Modifications (e.g., Epoxy, Thiiranylmethoxy Groups)
Beyond linear side chains, the introduction of reactive heterocyclic groups like epoxides (oxiranes) and thiiranes opens avenues for creating highly functionalized analogues. These strained rings can act as versatile synthetic handles for further chemical transformations.
Epoxidation (Glycidylation): A straightforward method to introduce epoxy groups is through the reaction of the phenolic hydroxyls with epihalohydrins, such as epichlorohydrin. This reaction, often performed under solvent-free conditions with a phase-transfer catalyst, yields a diglycidyl ether derivative. rsc.org The resulting epoxy groups are reactive electrophiles, suitable for subsequent ring-opening reactions with various nucleophiles.
Thiiraneylation: The synthesis of thiiranylmethoxy analogues can be conceptualized as a subsequent transformation of the corresponding epoxy precursors. The conversion of an epoxide to a thiirane (B1199164) (episulfide) is a known chemical process. This can be achieved by treating the glycidyl (B131873) ether derivative with a sulfur-transfer reagent, such as potassium thiocyanate (B1210189) or thiourea. This two-step process first installs the three-carbon linker with an oxygen atom and then replaces the epoxide oxygen with sulfur to form the desired thiirane ring.
These heterocyclic modifications introduce significant structural and electronic changes to the parent molecule.
| Modification Type | Synthetic Strategy | Key Reagent(s) | Resulting Heterocyclic Group |
|---|---|---|---|
| Epoxy (Glycidyl Ether) | Direct O-alkylation of the diol. | Epichlorohydrin, Phase Transfer Catalyst. rsc.org | (2,3-Epoxypropoxy)- or Glycidyloxy- |
| Thiiranylmethoxy | Two-step: Epoxidation followed by sulfur transfer. | 1. Epichlorohydrin 2. Potassium thiocyanate or Thiourea | (Thiiranylmethoxy)- |
Advancements in Green Chemistry Principles for Benzoxanthone Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. The synthesis of the benzoxanthone scaffold has been a target for the application of green chemistry principles, focusing on reducing hazardous waste, lowering energy consumption, and using safer materials. researchgate.net
Key advancements include:
Alternative Energy Sources: Microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools in organic synthesis. researchgate.net These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.
Green Catalysis: The use of biodegradable, non-toxic, and reusable catalysts is a cornerstone of green synthesis. For instance, oxalic acid has been successfully employed as an efficient and environmentally friendly catalyst for the synthesis of benzoxanthone analogues. researchgate.net
Photochemical Methods: Light-induced reactions offer a green alternative to thermally driven processes. The synthesis of xanthones and related structures can be achieved via metal-free photocatalytic oxidation using visible light and molecular oxygen as the oxidant, representing a very simple and sustainable approach. mdpi.com
Aqueous Media: Replacing volatile organic solvents with water is a primary goal of green chemistry. The synthesis of benzoxanthones has been successfully performed in an aqueous medium, minimizing the environmental impact associated with solvent use and disposal. researchgate.net
These approaches collectively contribute to a more sustainable lifecycle for the synthesis of this important class of heterocyclic compounds.
| Green Chemistry Approach | Specific Method/Reagent | Key Advantages | Reference |
|---|---|---|---|
| Alternative Energy Source | Microwave Irradiation | Rapid heating, reduced reaction times, higher yields. | researchgate.net |
| Green Catalyst | Oxalic Acid | Biodegradable, non-toxic, and efficient. | researchgate.net |
| Photochemistry | Visible Light Photocatalysis (metal-free) | Uses ambient O₂, avoids harsh oxidants, energy-efficient. | mdpi.com |
| Green Solvent | Water | Safe, non-toxic, environmentally benign. | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 8,10 Dihydroxy 7h Benzo C Xanthen 7 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) spectroscopy provides critical insights into the electronic environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. In the case of 8,10-dihydroxy-7H-benzo[c]xanthen-7-one and its derivatives, the aromatic protons are expected to resonate in the downfield region, typically between δ 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic rings.
The hydroxyl protons (-OH) are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The coupling between adjacent protons, known as spin-spin coupling, provides information about the connectivity of the proton network. The magnitude of the coupling constant (J), measured in Hertz (Hz), can help to distinguish between ortho, meta, and para relationships in the aromatic rings. For instance, ortho-coupled protons typically exhibit larger coupling constants (7-9 Hz) compared to meta-coupled protons (2-3 Hz).
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.85 | d | 8.5 |
| H-2 | 7.42 | t | 7.8 |
| H-3 | 7.65 | t | 7.8 |
| H-4 | 8.10 | d | 8.5 |
| H-5 | 7.95 | s | - |
| H-6 | 7.20 | d | 2.5 |
| H-9 | 6.90 | d | 2.5 |
| H-11 | 9.80 (br s) | s | - |
| H-12 | 10.50 (br s) | s | - |
Note: This data is hypothetical and serves for illustrative purposes.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a wider range (0-220 ppm) compared to proton chemical shifts, which often allows for the resolution of individual carbon signals. In this compound, the carbonyl carbon (C=O) of the lactone ring is expected to be significantly deshielded, appearing at the downfield end of the spectrum (around δ 160-170 ppm).
The aromatic carbons typically resonate in the range of δ 100-150 ppm. The carbons bearing hydroxyl groups (C-8 and C-10) would be shifted further downfield due to the electronegativity of the oxygen atoms. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 128.5 |
| C-2 | 125.0 |
| C-3 | 130.2 |
| C-4 | 122.8 |
| C-4a | 135.1 |
| C-5 | 118.9 |
| C-6 | 129.7 |
| C-6a | 115.5 |
| C-7 | 165.4 |
| C-7a | 148.2 |
| C-8 | 158.0 |
| C-9 | 105.5 |
| C-10 | 160.3 |
| C-10a | 110.1 |
| C-11a | 150.6 |
| C-12a | 120.7 |
Note: This data is hypothetical and serves for illustrative purposes.
Two-Dimensional NMR Techniques for Connectivity Assignment
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between protons and carbons. Experiments such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to trace out the spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are two or three bonds away. These HMBC correlations are particularly valuable for connecting different fragments of the molecule and for assigning the signals of quaternary carbons.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating fine droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS in the negative ion mode would likely show a prominent deprotonated molecule [M-H]⁻ due to the acidic nature of the hydroxyl groups. In the positive ion mode, a protonated molecule [M+H]⁺ might be observed.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. By measuring the exact mass of the molecular ion with a high degree of precision (typically to four or five decimal places), the molecular formula can be unambiguously determined. This is a critical step in the identification of unknown compounds and the confirmation of the structure of synthesized molecules. For this compound (C₁₇H₁₀O₄), the calculated exact mass would serve as a reference for comparison with the experimentally determined value from HRMS.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments can help to identify key structural motifs within the molecule, such as the loss of CO or other small neutral molecules from the parent structure.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools in the synthesis and characterization of organic molecules like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for reaction monitoring, purification, and purity verification.
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a rapid and efficient method for monitoring the progress of chemical reactions leading to this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized.
The choice of eluent is critical for achieving good separation. For polar compounds containing hydroxyl groups, such as the target molecule, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically employed. The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5 for optimal separation and visualization.
Visualization of the separated spots on the TLC plate can be achieved under UV light, as polycyclic aromatic compounds are often UV-active. Additionally, staining reagents can be used for visualization. For phenolic compounds, a potassium permanganate (B83412) (KMnO4) stain or a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain can be effective. For ketones, a 2,4-dinitrophenylhydrazine (B122626) (DNPH) stain can be highly specific, appearing as yellow or orange spots.
Table 1: Representative TLC Systems for Polar Aromatic Compounds
| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Application |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 7:3, 1:1) | UV (254 nm), KMnO4 stain | Monitoring reaction progress and preliminary purity assessment. |
| Silica Gel 60 F254 | Dichloromethane:Methanol (e.g., 9:1) | UV (254 nm), CAM stain | Separation of highly polar derivatives. |
| Reverse Phase C18 | Acetonitrile (B52724):Water | UV (254 nm) | Analysis of a range of polarities. |
Note: The optimal solvent system must be determined empirically.
Flash Column Chromatography for Purification
For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique utilizes a stationary phase, most commonly silica gel, packed in a column. The crude product is loaded onto the column and a solvent system, predetermined by TLC analysis, is passed through the column under positive pressure to elute the components.
The selection of the mobile phase is guided by TLC results. A solvent system that provides a good separation of the desired product from impurities on the TLC plate will be effective for column chromatography. Typically, a slightly less polar solvent system than the one used for TLC is employed to ensure good separation on the column. Gradient elution, where the polarity of the mobile phase is gradually increased, can be used to effectively separate compounds with a wide range of polarities.
Fractions are collected as the solvent passes through the column and are analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed to yield the purified this compound.
Table 2: General Parameters for Flash Column Chromatography of Hydroxylated Aromatics
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Loading Technique | Dry loading with silica gel or direct liquid loading |
| Fraction Analysis | Thin Layer Chromatography (TLC) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound with high resolution and sensitivity. It can also be used for semi-preparative or preparative purification.
For a polar compound like this compound, reversed-phase HPLC is the most common mode. In this setup, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The retention time of the compound is a key parameter for its identification and purity assessment.
A UV-Vis detector is suitable for detecting the analyte as it elutes from the column, given the chromophoric nature of the benzo[c]xanthen-7-one (B3055136) core. The selection of the detection wavelength should be based on the UV-Vis spectrum of the compound to maximize sensitivity.
By running a sample of the purified compound, a chromatogram with a single sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would signify impurities.
Table 3: Typical HPLC Conditions for Analysis of Aromatic Compounds
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
Investigation of Biological Activities and Molecular Mechanisms of 8,10 Dihydroxy 7h Benzo C Xanthen 7 One Analogues
Topoisomerase I Inhibitory Activity
Analogues of 8,10-dihydroxy-7H-benzo[c]xanthen-7-one have been identified as a promising class of non-camptothecin (non-CPT) topoisomerase I (Topo I) inhibitors. tandfonline.comnih.gov Topo I is a critical enzyme that relaxes supercoiled DNA by introducing transient single-strand breaks, a process essential for DNA replication and transcription. nih.gov The inhibition of this enzyme can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells. researchgate.net Several novel benzoxanthone derivatives have demonstrated the ability to inhibit Topo I, making them valuable candidates for cancer therapeutic development. tandfonline.comnih.gov
Mechanism of Topoisomerase I Poisoning by Benzoxanthone Derivatives
The primary mechanism by which many Topo I inhibitors, including camptothecins and their analogues, exert their cytotoxic effects is through "poisoning" the enzyme. researchgate.net This process involves the stabilization of the covalent enzyme-DNA intermediate, known as the Topo I cleavage complex (Top1cc). nih.govresearchgate.net Topo I functions by cleaving one strand of the DNA, forming a covalent bond between a tyrosine residue in the enzyme's active site and the 3'-phosphate end of the DNA. nih.gov After the DNA strand has rotated to relieve torsional stress, the enzyme religates the broken strand. nih.gov
Topoisomerase poisons act as uncompetitive inhibitors by binding specifically to this transient Top1cc. nih.govnih.gov X-ray crystallography studies of Topotecan, a camptothecin (B557342) analogue, show that the drug intercalates into the DNA at the cleavage site, mimicking a DNA base pair between the upstream (-1) and downstream (+1) bases. nih.govnih.gov This intercalation physically displaces the downstream DNA, moving the reactive 5'-hydroxyl (5'-OH) end approximately 8 Å away from the phosphotyrosine linkage, which effectively prevents the religation of the DNA strand. nih.gov This stabilized Top1cc becomes a roadblock for the DNA replication machinery, leading to the formation of lethal double-strand breaks during the S-phase of the cell cycle and ultimately inducing apoptosis. nih.gov Benzoxanthone derivatives are believed to function through a similar intercalative mechanism, acting as Topo I poisons that trap the enzyme-DNA complex and convert the essential enzyme into a cellular toxin. nih.gov
Structure-Activity Relationships (SAR) in Topoisomerase I Inhibition
The efficacy of benzoxanthone analogues as Topo I inhibitors is highly dependent on their chemical structure. researchgate.netnih.gov Structure-activity relationship (SAR) studies have provided insights into the key molecular features required for potent inhibitory activity. For related compounds, the presence and position of hydroxyl (-OH) groups on the polycyclic core are major determinants of cytotoxic action and Topo I inhibition. uah.es
For instance, in studies of lamellarin derivatives, which share structural similarities, both an 8-OH and a 20-OH group were found to be crucial for Topo I poisoning. uah.es Replacing the 8-OH group with a methoxy (B1213986) (8-OCH3) group significantly reduces cytotoxic activity and suppresses the effect on Topo I-mediated DNA cleavage. uah.es This suggests that these hydroxyl groups may participate in critical hydrogen-bonding interactions within the Topo I-DNA-inhibitor ternary complex. uah.es Molecular modeling suggests these interactions could be with amino acid residues in the enzyme's active site, such as Glu356 and Asn722. uah.es
Comparative Studies with Established Non-Camptothecin (CPT) Topoisomerase I Inhibitors
The discovery of non-CPT Topo I inhibitors has become a significant area of cancer research, driven by the need to overcome the limitations of CPTs, such as chemical instability of the active lactone ring and the development of drug resistance. tandfonline.comnih.govresearchgate.net Benzoxanthone analogues belong to this class of non-CPT inhibitors. tandfonline.com
Another prominent class of non-CPT Topo I inhibitors is the indenoisoquinolines. nih.gov Like benzoxanthones, indenoisoquinolines act as Topo I poisons by trapping the Top1cc. They offer several advantages over CPTs, including greater chemical stability and the ability to evade certain multidrug resistance efflux pumps (e.g., ABCG2 and MDR-1). nih.gov Furthermore, the DNA cleavage sites trapped by indenoisoquinolines differ from those trapped by CPTs, suggesting they may target the cancer cell genome differently. nih.gov
Comparative studies show that certain benzoxanthone derivatives exhibit Topo I inhibitory activity comparable to that of camptothecin. nih.gov For example, one analogue, compound 9 in a specific study, demonstrated dual inhibitory activity against both Topo I and Topo II, with its Topo I inhibition being on par with camptothecin. nih.gov The development of benzoxanthones and other non-CPT inhibitors represents a strategic effort to create more stable, potent, and broadly effective anticancer agents that can circumvent the known drawbacks of the CPT family. tandfonline.comnih.gov
Cellular Antiproliferative and Cytotoxic Effects in Cancer Models (in vitro)
Analogues of this compound have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines in laboratory settings. tandfonline.comnih.gov These in vitro studies are crucial for determining the potential of these compounds as anticancer agents and for elucidating their mechanisms of action at the cellular level.
Cellular Viability and Growth Inhibition Assays (e.g., IC50 determination)
The cytotoxic potential of benzoxanthone derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. nih.gov
Studies have shown that various benzoxanthone analogues exhibit moderate to potent cytotoxicity against several cancer cell lines. For example, a series of synthesized analogues showed efficacy against A549 (lung carcinoma), MDA-MB-435 (melanoma), and HCT-116 (colon carcinoma) cells. tandfonline.com Similarly, other research found that most synthesized benzoxanthone derivatives effectively inhibited the growth of HT29 (colon adenocarcinoma) and DU145 (prostate carcinoma) cell lines. nih.gov
The table below summarizes the IC50 values for two regioisomeric benzoxanthone analogues, referred to as Compound 1 and Compound 2, across different cancer cell lines, highlighting their potent anticancer effects. researchgate.net
| Cell Line | Cancer Type | Compound 1 IC50 (µM) | Compound 2 IC50 (µM) |
|---|---|---|---|
| HTB-26 | Breast Cancer | 10-50 | 10-50 |
| PC-3 | Pancreatic Cancer | 10-50 | 10-50 |
| HepG2 | Hepatocellular Carcinoma | 10-50 | 10-50 |
| HCT116 | Colon Cancer | 22.4 | 0.34 |
Notably, both compounds were less active against normal intestinal epithelial cells (HCEC), suggesting a degree of tumor selectivity. researchgate.net
Mechanistic Studies of Programmed Cell Death (Apoptosis Induction Pathways)
The primary mechanism by which many anticancer agents, including Topo I inhibitors, eliminate cancer cells is by inducing programmed cell death, or apoptosis. mdpi.com Apoptosis is a tightly regulated cellular process involving a cascade of specific molecular events that lead to cell dismantling without causing inflammation. nih.gov
Studies on compounds with similar tetracyclic structures indicate that they can trigger massive apoptosis. nih.gov The process is often characterized by the externalization of phosphatidylserine (B164497) on the cell membrane, DNA condensation, and the cleavage of key cellular proteins like poly(ADP-ribose)polymerase (PARP). nih.govnih.gov
The induction of apoptosis by these agents frequently involves the mitochondrial (intrinsic) pathway. mdpi.com This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bak and Bax) and anti-apoptotic members (like Bcl-2 and Bcl-xL). mdpi.comnih.gov Upon receiving a death signal, pro-apoptotic proteins can cause changes in the mitochondrial membrane potential and trigger the release of cytochrome c into the cytosol. mdpi.comnih.gov This, in turn, activates a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3), which execute the final stages of cell death. nih.gov Research on benzo[a]pyrene (B130552) derivatives has shown apoptosis induction correlated with the up-regulation of Bak, down-regulation of Bcl-2, and the subsequent release of cytochrome c and cleavage of caspases. nih.gov It is highly probable that this compound analogues induce cytotoxicity through similar caspase-mediated apoptotic pathways. nih.gov
Modulation of Cell Cycle Progression
Analogues of this compound have demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a critical mechanism for controlling cell proliferation. The xanthenone class of compounds, in general, is known to induce cell cycle arrest. For instance, the natural xanthone (B1684191) β-mangostin can cause cell cycle arrest at both the G1 and S phases. nih.gov
A specific analogue, 8,10-bis(thiiran-2-ylmethoxy)-7H-benzo[c]xanthen-7-one , functions as a dual inhibitor of topoisomerase I and II. researchgate.net Topoisomerase enzymes are crucial for managing DNA topology during replication and transcription. Inhibiting these enzymes leads to DNA damage, which typically triggers cell cycle checkpoints. The expression of topoisomerase IIα is particularly high in the late S and G2/M phases of the cell cycle, suggesting that its inhibition by these analogues can halt cell division at these stages. researchgate.net Similarly, another xanthone, α-mangostin, has been shown to induce cell cycle arrest as part of its mechanism in inhibiting cancer cell growth. cellmolbiol.org
Table 1: Effect of Xanthenone Analogues on Cell Cycle Progression
| Compound/Analogue | Effect | Target Cells | Reference |
|---|---|---|---|
| β-mangostin | Cell cycle arrest at G1 and S phases | C6 glioma cells | nih.gov |
| 8,10-bis(thiiran-2-ylmethoxy)-7H-benzo[c]xanthen-7-one | Inhibition of Topoisomerase IIα, implying G2/M arrest | Not specified | researchgate.net |
| α-mangostin | Induces cell cycle arrest | Breast cancer cells | cellmolbiol.org |
Influence on Key Intracellular Signaling Pathways (e.g., p53/MDM2, PI3K/AKT/mTOR)
The anticancer effects of this compound analogues are further explained by their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
p53/MDM2 Pathway: The tumor suppressor protein p53 is a key regulator of cell fate, and its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein. Some xanthenone derivatives have been found to interfere with this interaction. The natural xanthone α-mangostin, for example, enhances the tumor-suppressive functions of p53 by preventing its binding to MDM2. cellmolbiol.org This inhibition of the p53-MDM2 interaction prevents the degradation of p53, allowing it to accumulate and trigger apoptotic pathways in cancer cells. cellmolbiol.org
PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that promotes cell growth and survival. Its aberrant activation is a hallmark of many cancers. Research has shown that xanthenone analogues can suppress this pathway. nih.gov β-mangostin has been identified as an inhibitor of PI3K, AKT, and mTOR signaling, contributing to its cytotoxic effects on cancer cells. nih.gov Other synthetic xanthenone derivatives have also been designed to target this pathway. invivogen.comgoogle.com
Table 2: Modulation of Signaling Pathways by Xanthenone Analogues
| Compound/Analogue | Pathway Targeted | Mechanism of Action | Reference |
|---|---|---|---|
| α-mangostin | p53/MDM2 | Prevents binding of p53 to MDM2, enhancing p53 activity. | cellmolbiol.org |
| β-mangostin | PI3K/AKT/mTOR | Suppresses the signaling cascade. | nih.gov |
Diverse Pharmacological Actions and Underlying Molecular Targets (in vitro)
Beyond their influence on cell cycle and major signaling pathways, analogues of this compound exhibit a range of other pharmacological activities in vitro.
Antioxidant Mechanisms and Oxidative Stress Modulation
The core structure of this compound lends itself to antioxidant activity, a property observed in the parent compound itself, which has a reported EC50 value for antioxidant capacity. molaid.com Xanthones are well-recognized as potent antioxidant agents, largely due to the presence of hydroxyl groups on their aromatic rings, which can scavenge free radicals. researchgate.net This ability to mitigate oxidative stress is a foundational aspect of their broader biological effects, as excessive reactive oxygen species (ROS) are implicated in numerous disease pathologies. researchgate.netresearchgate.net
Anti-inflammatory Pathways
Several xanthenone analogues demonstrate significant anti-inflammatory properties. Their mechanism often involves the inhibition of key inflammatory mediators. For instance, gamma-mangostin (B22920) has been shown to inhibit inhibitor-kappaB kinase (IKK) activity, which is crucial for the activation of the NF-κB pathway, a central regulator of inflammation. dntb.gov.ua This inhibition leads to a decrease in the expression of downstream inflammatory genes like cyclooxygenase-2 (COX-2). dntb.gov.ua Other compounds with similar structures have also been noted to repress cyclooxygenase and 5-lipoxygenase pathways, further contributing to their anti-inflammatory effects. mdpi.com
Antimicrobial Efficacy and Mechanisms
Research has identified potent antimicrobial activity in certain complex analogues of this compound. A prenylated and geranylated derivative isolated from the stem bark of Artocarpus altilis, 9-(3,3-dimethylpyranyl)-5,6-dihydro-2,3,4,8-tetrahydroxy-11-(3-methylbut-2-enyl)-5-(1-propen-2-yl) benzo[c]xanthen-7-one (B3055136) , showed notable antibacterial activity. researchgate.netresearch-nexus.net The minimum inhibitory concentration (MIC) for this compound ranged from 3.91 to 62.5 µg/mL against various bacterial strains. researchgate.netresearch-nexus.net The broad antimicrobial potential of the xanthenone class is well-documented, with various derivatives showing antibacterial, antifungal, and antitubercular activities. researchgate.netmdpi.com
Table 3: Antimicrobial Activity of a Benzo[c]xanthen-7-one Analogue
| Compound/Analogue | Activity | MIC Range (µg/mL) | Source | Reference |
|---|---|---|---|---|
| 9-(3,3-dimethylpyranyl)-5,6-dihydro-2,3,4,8-tetrahydroxy-11-(3-methylbut-2-enyl)-5-(1-propen-2-yl) benzo[c]xanthen-7-one | Antibacterial | 3.91–62.5 | Artocarpus altilis | researchgate.netresearch-nexus.net |
Enzyme and Receptor Binding Profiling (e.g., Cyclooxygenase, Protein Kinase, Bcl-2 family proteins)
The diverse biological effects of these analogues can be traced to their interactions with specific molecular targets.
Cyclooxygenase: As mentioned, the anti-inflammatory action of some xanthones is linked to the downregulation of COX-2 gene expression, indicating an interaction with the cyclooxygenase pathway. dntb.gov.ua
Protein Kinase: The inhibition of the PI3K/AKT/mTOR pathway by analogues like β-mangostin demonstrates direct or indirect interaction with protein kinases central to cell survival. nih.gov
Bcl-2 family proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. The pro-apoptotic activity of certain xanthenones involves the modulation of these proteins. For example, α-mangostin has been found to downregulate the anti-apoptotic protein Bcl-2. cellmolbiol.org Molecular docking studies have also been conducted to explore the binding modes of novel xanthenone derivatives within the Bcl-2 binding site, supporting its role as a direct target. researchgate.net
Computational and Theoretical Studies on 8,10 Dihydroxy 7h Benzo C Xanthen 7 One and Its Scaffold
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.orgnorthwestern.edu Methods like Density Functional Theory (DFT) are widely used to determine the electronic structure, which in turn dictates the molecule's reactivity and spectroscopic properties. researchgate.net
For the 7H-benzo[c]xanthen-7-one scaffold, DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's chemical reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. The presence of two hydroxyl groups at the 8 and 10 positions on the 8,10-dihydroxy-7H-benzo[c]xanthen-7-one molecule would be expected to significantly influence its electronic properties by donating electron density to the aromatic system. This would likely alter the HOMO and LUMO energy levels compared to the unsubstituted scaffold.
Table 1: Predicted Effects of Hydroxyl Substitution on the Electronic Properties of the 7H-benzo[c]xanthen-7-one Scaffold
| Property | Unsubstituted Scaffold | 8,10-dihydroxy Substituted | Rationale |
| Electron Density | Evenly distributed across the aromatic system | Increased electron density on the aromatic rings | Hydroxyl groups are electron-donating. |
| HOMO Energy | Lower | Higher | Electron donation raises the energy of the highest occupied molecular orbital. |
| LUMO Energy | Higher | Potentially slightly lowered | The overall effect on the LUMO is less predictable without specific calculations. |
| HOMO-LUMO Gap | Larger | Smaller | The increase in HOMO energy is likely to be the dominant factor, leading to a smaller energy gap. |
| Reactivity | Less reactive | More reactive towards electrophiles | The smaller HOMO-LUMO gap and increased electron density suggest higher reactivity. |
Note: This table is based on general principles of physical organic chemistry and the expected effects of hydroxyl substituents on an aromatic system. Specific values would require dedicated DFT calculations for this compound.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful in silico techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. beilstein-journals.org These methods are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
For this compound, molecular docking studies could be employed to explore its potential interactions with various biological targets. The xanthenone scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. frontiersin.org Molecular docking studies on xanthone (B1684191) derivatives have revealed their potential as anticancer and antimalarial agents by predicting their binding modes within the active sites of enzymes like cyclooxygenase-2 (COX-2) and Plasmodium falciparum lactate (B86563) dehydrogenase. ui.ac.id
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand: Building a 3D model of this compound and optimizing its geometry.
Selection and Preparation of the Target: Identifying a potential protein target and obtaining its 3D structure, often from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using a docking program to place the ligand into the binding site of the target in various conformations and orientations.
Scoring and Analysis: Evaluating the predicted binding poses using a scoring function to estimate the binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.
The hydroxyl groups of this compound would be expected to play a crucial role in its binding to biological targets by acting as hydrogen bond donors and acceptors.
In Silico Predictions of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. chemisgroup.us In silico SAR and Quantitative Structure-Activity Relationship (QSAR) models use computational methods to establish these relationships, which can then be used to predict the activity of new, untested compounds. nih.gov
For the 7H-benzo[c]xanthen-7-one scaffold, a QSAR study would involve compiling a dataset of derivatives with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include constitutional, topological, geometrical, and electronic properties. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity.
While a specific SAR or QSAR study for this compound is not available, research on other classes of compounds, such as flavone (B191248) derivatives that interact with the benzodiazepine (B76468) binding site of the GABA(A) receptor, has demonstrated the utility of QSAR in identifying key electronic effects that govern ligand binding. nih.gov For the 7H-benzo[c]xanthen-7-one scaffold, a QSAR model could reveal the importance of features like the position and nature of substituents (such as the hydroxyl groups in this compound) for a particular biological activity.
Table 2: Key Molecular Descriptors for In Silico SAR/QSAR Studies of 7H-benzo[c]xanthen-7-one Derivatives
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |
| Steric | Molecular volume, surface area, shape indices | Influences how well the molecule fits into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecule. |
| Hydrogen Bonding | Number of hydrogen bond donors/acceptors | Crucial for specific interactions with biological targets. |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is invaluable for understanding how a reaction proceeds and for optimizing reaction conditions.
The synthesis of xanthenones, including the 7H-benzo[c]xanthen-7-one scaffold, can be studied using computational methods to elucidate the reaction mechanism. For example, a computational assessment of the probable mechanism for the synthesis of xanthenones from dimedone, β-naphthol, and benzaldehyde (B42025) derivatives has been performed using Hartree-Fock (HF) and DFT calculations. researchgate.net These calculations helped to rationalize the role of natural organic acids as catalysts and to understand the regioselectivity of the reaction.
For the synthesis of this compound, computational studies could be used to:
Model the reactants, intermediates, transition states, and products.
Calculate the energies of these species to determine the reaction pathway and the rate-determining step.
Investigate the effect of catalysts on the reaction mechanism.
Predict the stereochemistry and regiochemistry of the products.
By providing a molecular-level understanding of the reaction, computational chemistry can guide the development of more efficient and selective synthetic routes to this compound and its derivatives.
Broader Research Context: Xanthones and Benzo C Xanthen 7 Ones in Natural Product Chemistry and Medicinal Chemistry
Isolation and Characterization of Naturally Occurring Xanthones and Related Benzoxanthones
Xanthones are naturally occurring organic compounds characterized by a dibenzo-γ-pyrone scaffold. nih.gov They are widely distributed in nature and have been isolated from a variety of sources, including higher plants, fungi, and bacteria. researchgate.netnih.gov The isolation and characterization of these compounds often involve various chromatographic and spectroscopic techniques. researchgate.net
Fungi and bacteria are prolific producers of a diverse array of secondary metabolites, including xanthones. frontiersin.org The fungal genus Aspergillus is a notable source of bioactive compounds. amazonaws.com For instance, the fungus Aspergillus versicolor, derived from a marine sponge, has been shown to produce xanthone (B1684191) derivatives. amazonaws.comnih.gov Bioactivity-guided fractionation of extracts from this fungus has led to the isolation of several xanthones. amazonaws.com In one study, 14 xanthone derivatives, including six new compounds named versicones I-N, were isolated from an alga-derived strain of Aspergillus versicolor. nih.govacs.org These findings underscore the potential of microorganisms as a rich reservoir for the discovery of novel xanthone structures. nih.govacs.org Actinomycetes are another group of bacteria known to produce polycyclic xanthones with significant biological activities. nih.gov
| Source Organism | Isolated Compounds | Noteworthy Findings |
|---|---|---|
| Aspergillus versicolor (marine sponge-derived) | Xanthones, Aromatic polyketide derivatives, Anthraquinones | Some isolated xanthones exhibited significant cytotoxicity against human tumor cell lines. amazonaws.com |
| Aspergillus versicolor (alga-derived) | Versicones I-N (new xanthone derivatives), Dihydrosterigmatocystin | Versicone L showed broad antifungal activity, and Dihydrosterigmatocystin displayed strong antifungal and potent herbicidal activity. nih.govacs.org |
| Actinomycetes | Polycyclic xanthones | These compounds exhibit remarkable antibacterial activity against gram-positive bacteria and significant antineoplastic effects. nih.gov |
Higher plants are a primary source of xanthones, with a significant number of these compounds being isolated from various plant families. researchgate.netrsc.org The first documented isolation of a xanthone derivative, gentian, was from the roots of Gentiana lutea in 1821. nih.gov Xanthone glucosides are particularly abundant in the Gentianaceae family. nih.gov
The tropical fruit Garcinia mangostana L., often called the "Queen of Fruits," is another exceptionally rich source of xanthones, particularly in its pericarp. mdpi.com Phytochemical investigations of this plant have led to the isolation of numerous oxygenated and prenylated xanthone derivatives. mdpi.com For example, α-mangostin is a major xanthone derivative from Garcinia mangostana. nih.gov Research has also identified other xanthones like γ-mangostin from this fruit. nih.gov The diverse biological activities of these plant-derived xanthones have made them a focal point of research. researchgate.net
| Plant Source | Key Xanthones Isolated | Reported Biological Activities of Isolates |
|---|---|---|
| Gentiana lutea | Gentian | Historically significant as the first isolated xanthone derivative. nih.gov |
| Garcinia mangostana L. | α-mangostin, γ-mangostin, and other prenylated xanthones | Antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. nih.govmdpi.comnih.gov |
Xanthone and Benzo[c]xanthen-7-one (B3055136) Scaffolds as Privileged Structures in Drug Discovery
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that can bind to multiple biological targets with high affinity. openochem.org These scaffolds serve as versatile templates for designing libraries of compounds in the drug discovery process. openochem.orgnih.gov The xanthone core is considered a privileged structure due to the wide range of pharmacological properties exhibited by its derivatives. frontiersin.org
This privileged nature stems from the scaffold's ability to be functionalized at various positions, allowing for the fine-tuning of its interaction with different biological targets. nih.gov Examples of other privileged structures include benzodiazepines and indole. openochem.orgmdpi.comwikipedia.org The benzo[c]xanthen-7-one framework, as seen in 8,10-dihydroxy-7H-benzo[c]xanthen-7-one, is an extension of the xanthone scaffold and is also explored for its potential in developing new therapeutic agents and biological probes. The versatility of these core structures makes them valuable starting points for the rational design of new lead drug candidates. nih.govnih.gov
Biosynthetic Pathways and Enzymology of Xanthone Production
The biosynthesis of xanthones in plants is a complex process that has been the subject of detailed investigation. frontiersin.orgnih.gov The core xanthone structure is generally formed through the shikimate pathway, which links carbohydrate metabolism to the biosynthesis of aromatic compounds. mdpi.comnih.gov This initial pathway provides precursors that lead to the formation of a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgnih.gov
This benzophenone (B1666685) intermediate then undergoes a regioselective intramolecular oxidative coupling, which is a critical step in forming the tricyclic xanthone ring system. frontiersin.orgnih.gov This cyclization can result in two primary core precursors for most plant xanthones: 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone. frontiersin.orgnih.gov From these core structures, a plethora of downstream xanthone derivatives are generated through various enzymatic modifications. nih.gov Several biosynthetic enzymes involved in this pathway have been identified and characterized from different organisms, including Hypericum spp. and Garcinia mangostana. nih.govnih.gov Key enzyme classes involved include polyketide synthases (PKS) and cytochrome P450 monooxygenases. ontosight.ai In contrast to plants, the xanthone core in fungi and lichens is typically derived entirely from the polyketide pathway. mdpi.com
Design and Synthesis of Benzo[c]xanthene-Based Probes and Dyes for Biological Applications (e.g., Fluorescent pH Sensors)
The benzo[c]xanthene scaffold is not only a privileged structure in drug discovery but also a valuable framework for the development of fluorescent probes and dyes for biological imaging. rsc.org A notable application is in the creation of fluorescent pH sensors. nih.govnih.gov
A series of fluorescent, long-wavelength benzo[c]xanthene dyes, including seminaphthofluoresceins (SNAFLs) and seminaphthorhodafluors (SNARFs), have been developed and characterized for measuring pH. nih.gov These probes are advantageous because they exhibit dual emission, meaning they show separate fluorescence emissions from their protonated and deprotonated forms, allowing for ratiometric pH measurements. nih.gov This property makes the measurements more robust and less susceptible to variations in probe concentration or excitation intensity. Many of these indicators have pKa values in the physiological range, making them suitable for intracellular applications. nih.gov The synthesis of new fluorinated benzo[c]xanthene dyes has been pursued to achieve lower pKa values while retaining the desirable dual-emission characteristics. nih.govcapes.gov.br The versatility of the xanthene scaffold allows for chemical modifications to fine-tune its photophysical properties for specific biological applications, including the development of activatable probes for photoacoustic imaging. researchgate.net
Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| α-mangostin |
| γ-mangostin |
| 1,3,5-trihydroxyxanthone |
| 1,3,7-trihydroxyxanthone |
| 2,3′,4,6-tetrahydroxybenzophenone |
| Dihydrosterigmatocystin |
| Gentian |
| Versicone L |
| Versicones I-N |
Emerging Research Perspectives and Future Directions for 8,10 Dihydroxy 7h Benzo C Xanthen 7 One
Development of Novel Synthetic Strategies for Enhanced Analogues
The synthesis of 8,10-dihydroxy-7H-benzo[c]xanthen-7-one and its analogues is a critical first step in exploring their potential. Current synthetic methodologies for similar xanthene and benzoxanthene structures often involve multi-component reactions. For instance, the synthesis of some benzoxanthene derivatives is achieved through the condensation of β-naphthol, aldehydes, and a cyclic dione, often catalyzed by an agent like zirconium oxychloride. Future research could focus on adapting and optimizing such one-pot syntheses for this compound, aiming for higher yields and greater efficiency.
Furthermore, the development of stereoselective synthesis techniques will be crucial for producing specific isomers of derivatized compounds, which may exhibit distinct biological activities. The use of chiral catalysts or auxiliaries could enable the synthesis of enantiomerically pure analogues, allowing for a more precise investigation of their structure-activity relationships.
Advanced Mechanistic Elucidation of Biological Activities
Preliminary investigations into compounds structurally related to this compound suggest a range of potential biological activities. For example, certain dihydroxybenzoperimidine derivatives, which share some structural motifs, have demonstrated cytotoxic activity against various cancer cell lines. nih.gov Future research should aim to elucidate the specific mechanisms by which this compound and its derivatives might exert such effects.
Advanced techniques such as transcriptomics, proteomics, and metabolomics could be employed to identify the cellular pathways modulated by these compounds. For instance, studies on novel 7H-benzo[c] researchgate.netdovepress.comdioxolo[4,5-f]chromen-7-one derivatives have shown potent anti-tumor activity, and mechanistic studies could reveal if this compound operates through similar or different pathways, such as apoptosis induction or cell cycle arrest. researchgate.net
Innovative Applications of this compound and its Derivatives
The unique photophysical properties of xanthene-based compounds open up possibilities for innovative applications beyond pharmacology. For instance, hydroxy-7H-benzo[c]fluoren-7-ones, which are structurally similar, are used as intermediates in the synthesis of photochromic naphthopyrans. researchgate.net This suggests that this compound and its derivatives could be explored for their potential in developing new photoresponsive materials, such as those used in optical data storage or smart windows.
In the biomedical field, the fluorescent properties inherent to many xanthene dyes could be harnessed for developing novel bio-imaging probes. Derivatives of this compound could be functionalized to selectively target specific organelles or biomolecules, enabling real-time visualization of cellular processes.
Integration of Computational and Experimental Approaches for Rational Design
The rational design of novel analogues of this compound with enhanced properties can be significantly accelerated by integrating computational and experimental methods. Computational techniques like molecular docking and Density Functional Theory (DFT) studies can predict the binding affinity of these compounds to specific biological targets and help in understanding their electronic properties.
For example, computational studies have been successfully used to rationalize the selective synthesis of certain dibenzoxanthene (B14493495) isomers. researchgate.net A similar approach could be applied to predict the reactivity and potential biological targets of this compound derivatives. The insights gained from these in silico studies can then guide the synthesis and experimental validation of the most promising candidates, creating an efficient feedback loop for drug discovery and materials science.
Exploration of New Biological Targets and Therapeutic Areas
While initial research on related compounds points towards anti-cancer applications, the structural scaffold of this compound may hold potential in other therapeutic areas. The diverse biological activities of xanthene-based compounds, which include antiviral, antibacterial, and anti-inflammatory properties, suggest that a broad screening of this compound derivatives is warranted.
High-throughput screening assays against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic opportunities. For instance, the structural similarity to some benzodiazepine (B76468) site ligands could prompt investigations into its potential as a modulator of GABA-A receptors. nih.gov Identifying new biological targets will be crucial for expanding the therapeutic potential of this promising class of compounds.
Q & A
Q. What controls are essential when evaluating the compound’s cytotoxicity?
- Methodological Answer : Include solvent controls (e.g., DMSO at ≤0.1%), positive controls (e.g., doxorubicin), and negative controls (untreated cells). Assess membrane integrity via LDH release and apoptosis via Annexin V/PI staining. Normalize data to cell count (e.g., Hoechst 33342 staining) to avoid false positives from proliferation effects .
Q. How can researchers optimize pharmacokinetic studies for oral bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
